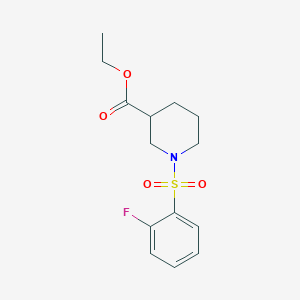
N-cyclopentyl-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,6-difluorobenzamide, also known as CPDF, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPDF is a derivative of benzamide and has been shown to have promising properties as a research tool in the areas of neuroscience and cancer research.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,6-difluorobenzamide involves the inhibition of PTP1B activity, which leads to an increase in insulin signaling and glucose metabolism in the brain. This increase in insulin signaling has been shown to improve cognitive function and memory in animal models. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which is involved in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cancer cell lines. In animal models, this compound has been shown to improve cognitive function and memory by increasing insulin signaling and glucose metabolism in the brain. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway, which leads to a decrease in cell survival and proliferation (Wang et al., 2017; Yang et al., 2018).
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2,6-difluorobenzamide has several advantages as a research tool, including its ability to inhibit PTP1B activity and induce apoptosis in cancer cells. This compound has been shown to have promising results in animal models and cancer cell lines, making it a potential candidate for further research. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration of this compound for use in lab experiments (Wang et al., 2017; Yang et al., 2018).
Future Directions
There are several future directions for research on N-cyclopentyl-2,6-difluorobenzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in this area. This compound also has potential as a cancer therapeutic, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal concentration of this compound for use in lab experiments and its potential toxicity at high concentrations (Wang et al., 2017; Yang et al., 2018).
Conclusion:
In conclusion, this compound, or this compound, is a promising research tool in the areas of neuroscience and cancer research. This compound has been shown to inhibit PTP1B activity, improve cognitive function and memory in animal models, and induce apoptosis in cancer cells. However, further research is needed to determine its optimal concentration for use in lab experiments and its potential toxicity at high concentrations. This compound has several future directions for research, including its potential use in the treatment of neurodegenerative diseases and as a cancer therapeutic.
Synthesis Methods
The synthesis of N-cyclopentyl-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product of this compound. This synthesis method has been described in detail in a study by Wang et al. (2017).
Scientific Research Applications
N-cyclopentyl-2,6-difluorobenzamide has been studied for its potential use in various research applications, including neuroscience and cancer research. In neuroscience, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism in the brain. This inhibition of PTP1B activity has been shown to improve cognitive function and memory in animal models (Wang et al., 2017).
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion. This compound has been studied in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer (Yang et al., 2018).
properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
N-cyclopentyl-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H13F2NO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
InChI Key |
NRDHNIDKGYCTTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)

![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)




![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)